[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-
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Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a sulfonamide group, a fluoro substituent, and a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common approach is to start with the preparation of the biphenyl core, followed by the introduction of the sulfonamide group and the fluoro substituent. The hydroxybutyl chain is then attached through a series of reactions.
Preparation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base.
Fluorination: The fluoro substituent can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of Hydroxybutyl Chain: The hydroxybutyl chain can be attached through a nucleophilic substitution reaction, where the fluoro-substituted biphenyl compound reacts with a hydroxybutylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide-binding enzymes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The fluoro substituent enhances the compound’s binding affinity and specificity . The hydroxybutyl chain may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- stands out due to its combination of a sulfonamide group, a fluoro substituent, and a hydroxybutyl chain.
Properties
CAS No. |
871113-65-4 |
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Molecular Formula |
C16H18FNO3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22(20,21)18-11-1-2-12-19/h3-10,18-19H,1-2,11-12H2 |
InChI Key |
QUMCBWALSNMJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCCCCO)F |
Origin of Product |
United States |
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